molecular formula C6H12ClNO4S B2951331 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride CAS No. 2490402-38-3

2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride

Cat. No. B2951331
CAS RN: 2490402-38-3
M. Wt: 229.68
InChI Key: LAGWBLDPPBRAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride, also known as 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid, is a chemical compound with the CAS Number: 1218504-97-2 . It has a molecular weight of 193.22 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of this compound is amino (1,1-dioxidotetrahydro-3-thienyl)acetic acid . The InChI code for this compound is 1S/C6H11NO4S/c7-5(6(8)9)4-1-2-12(10,11)3-4/h4-5H,1-3,7H2,(H,8,9) .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Mechanism of Action

The mechanism of action of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid hydrochloride is primarily related to its ability to activate 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride. This compound is an enzyme that plays a crucial role in alcohol metabolism and detoxification. It catalyzes the conversion of toxic acetaldehyde to non-toxic acetate, which is then further metabolized by other enzymes. In addition to its role in alcohol metabolism, this compound has been shown to have protective effects against oxidative stress and cellular damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid hydrochloride are primarily related to its ability to activate this compound. Activation of this compound has been shown to have protective effects against oxidative stress and cellular damage. In addition, this compound has been implicated in various other physiological processes, including lipid metabolism, oxidative stress, and cellular signaling.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid hydrochloride in lab experiments is its ability to specifically activate 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride. This allows researchers to study the effects of this compound activation in various disease models. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab personnel and experimental animals.

Future Directions

There are several potential future directions for research on 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid hydrochloride. One area of interest is the potential therapeutic effects of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride activation in various diseases, including cardiovascular disease, diabetes, and cancer. In addition, there is interest in developing more potent and selective this compound activators for use in clinical settings. Finally, there is potential for the development of this compound activators as drug candidates for the treatment of alcohol-related disorders, such as alcoholism and alcoholic liver disease.

Synthesis Methods

The synthesis of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid hydrochloride has been described in several publications. One of the most commonly used methods involves the reaction of 2-chloroacetaldehyde with thioacetamide in the presence of sodium hydroxide to form the thiazolidine intermediate. The thiazolidine is then treated with ammonium hydroxide to form the final product, 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid hydrochloride.

Scientific Research Applications

2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid hydrochloride has been studied for its potential therapeutic effects in various diseases, including cardiovascular disease, diabetes, and cancer. One of the primary mechanisms of action of this compound is its ability to activate 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride, which has been shown to have protective effects against oxidative stress and cellular damage. In addition to its role in alcohol metabolism, this compound has been implicated in various other physiological processes, including lipid metabolism, oxidative stress, and cellular signaling.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S.ClH/c7-5(6(8)9)4-1-2-12(10,11)3-4;/h4-5H,1-3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGWBLDPPBRAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.